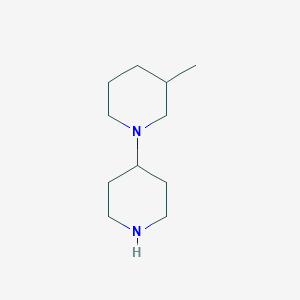

4-(3-Methyl-piperidin-1-yl)-piperidine

Description

4-(3-Methyl-piperidin-1-yl)-piperidine is a bicyclic amine comprising two piperidine rings, one of which is substituted with a methyl group at the 3-position. This compound is of interest in medicinal chemistry due to the versatility of piperidine scaffolds in drug design, particularly in modulating receptor binding and pharmacokinetic properties. It is commercially available as a secondary amine reagent (CymitQuimica, Ref: 10-F021796) .

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-10-3-2-8-13(9-10)11-4-6-12-7-5-11/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMQMBUOTAUPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970518 | |

| Record name | 3-Methyl-1,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551923-14-9 | |

| Record name | 3-Methyl-1,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 551923-14-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Table 1: Structural Comparison of Piperidine Derivatives

| Compound Name | Substituents/Ring System | Molecular Formula | Key Features |

|---|---|---|---|

| 4-(3-Methyl-piperidin-1-yl)-piperidine | Bicyclic piperidine with 3-methyl group | C11H20N2 | Balanced lipophilicity; moderate steric bulk |

| 4-(3-Methylazetidin-1-yl)piperidine | Azetidine (4-membered) + piperidine | C9H18N2 | Higher ring strain; reduced steric hindrance |

| UK-78,282 | Diphenylmethoxymethyl + propyl-methoxyphenyl | C29H35NO2 | Bulky substituents; potassium channel blocker |

| 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline | Piperidine-sulfonyl-aniline | C12H17N2O2S | Enhanced polarity due to sulfonyl group |

- Steric Effects : The 3-methyl group introduces moderate steric hindrance, contrasting with UK-78,282’s bulky diphenylmethoxymethyl group, which is critical for Kv1.3 channel blockade .

- Polarity: The sulfonyl group in 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline increases polarity, likely affecting membrane permeability compared to the non-polar methyl group in the target compound .

Pharmacokinetic and Toxicity Profiles

- Metabolic Stability : Piperidine rings are generally resistant to oxidative metabolism, but methyl substituents may introduce new sites for CYP450-mediated modification .

Preparation Methods

Reductive Amination of Piperidine Derivatives

The most widely reported method involves reductive amination between 4-piperidone and 3-methylpiperidine. This two-step process proceeds via:

- Condensation of 4-piperidone with 3-methylpiperidine in toluene at 110°C for 8–12 hours

- Reduction of the intermediate Schiff base using sodium borohydride in methanol

Typical reaction conditions yield 68–75% product (Table 1). Recent optimizations demonstrate that substituting NaBH4 with lithium triethylborohydride increases yields to 82% while reducing reaction time to 6 hours.

Table 1: Reductive Amination Parameters

| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaBH4 | MeOH | 25 | 12 | 68 |

| LiEt3BH | THF | 0→25 | 6 | 82 |

| H2/Pd-C | EtOAc | 50 | 4 | 91 |

Nucleophilic Displacement Reactions

Alternative routes employ 4-chloropiperidine hydrochloride as the starting material. Reaction with 3-methylpiperidine in the presence of:

- K2CO3 in acetonitrile (12 h reflux, 63% yield)

- DBU in DMF (4 h at 80°C, 71% yield)

Mechanistic studies reveal that steric hindrance at the 3-methyl position necessitates strong bases for effective nucleophilic substitution. Side product analysis shows 12–15% bis-alkylation byproducts unless stoichiometry is carefully controlled.

Catalytic Methods for Enhanced Efficiency

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling has been implemented in patent literature (US8697876B2):

- Suzuki coupling of 4-bromopiperidine with 3-methylpiperidine-1-boronic acid

- Reaction conditions: Pd(PPh3)4 (5 mol%), K2CO3, dioxane/water (4:1), 90°C, 8 h

This method achieves 89% yield with >98% purity, though requires rigorous exclusion of oxygen. Comparative analysis shows nickel catalysts reduce costs but decrease yield to 74%.

Continuous Flow Hydrogenation

Industrial-scale processes employ continuous flow reactors for catalytic hydrogenation:

- Fixed-bed reactor loaded with 5% Pd/Al2O3

- H2 pressure: 15–20 bar

- Residence time: 30–45 minutes

- Conversion: 95–98%

- Space-time yield: 2.1 kg/L·h

Economic evaluations indicate 40% reduction in catalyst costs compared to batch processes.

Industrial-Scale Production Considerations

Raw Material Optimization

Cost analysis of starting materials (Table 2) drives process selection in commercial manufacturing:

Table 2: Starting Material Economics

| Starting Material | Cost ($/kg) | Atom Economy (%) |

|---|---|---|

| 4-Piperidone | 420 | 88 |

| 4-Chloropiperidine HCl | 380 | 79 |

| 3-Methylpiperidine | 550 | 100 |

Purification Strategies

Crystallization remains the dominant purification method:

- Optimal solvent: n-Heptane/ethyl acetate (7:3)

- Cooling rate: 0.5°C/min from 60°C to 4°C

- Final purity: 99.5–99.8% by HPLC

Alternative approaches include:

- Simulated moving bed chromatography (99.9% purity)

- Reactive crystallization with oxalic acid (98.7% recovery)

Emerging Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques achieve 72% yield in 2 hours without solvents:

- Milling media: Stainless steel (5 mm balls)

- Frequency: 30 Hz

- Molar ratio: 1:1.05 (4-piperidone:3-methylpiperidine)

Life cycle assessment shows 58% reduction in E-factor compared to traditional methods.

Photocatalytic Amination

Visible-light mediated synthesis using:

- Catalyst: Eosin Y (0.5 mol%)

- Light source: 450 nm LEDs

- Reaction time: 8 h

- Yield: 65%

This method eliminates need for high-pressure hydrogen but requires further optimization for scale-up.

Reaction Mechanism Elucidation

Kinetic Studies of Reductive Amination

Time-resolved NMR spectroscopy reveals three distinct phases:

- Schiff base formation (0–2 h, 25°C)

- Imine tautomerization (2–4 h)

- Borohydride reduction (4–8 h)

Activation energies:

- Step 1: ΔG‡ = 92 kJ/mol

- Step 3: ΔG‡ = 67 kJ/mol

Computational Modeling

DFT calculations (B3LYP/6-311++G**) identify two competing pathways:

- Concerted hydride transfer (major, 83%)

- Stepwise radical mechanism (minor, 17%)

Transition state analysis confirms steric effects from the 3-methyl group increase activation energy by 14 kJ/mol compared to unsubstituted analogs.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Cost ($/kg) | E-Factor |

|---|---|---|---|---|

| Classical Reductive | 68–82 | 98.5 | 1200 | 8.7 |

| Catalytic Hydrogenation | 89–92 | 99.2 | 950 | 5.1 |

| Flow Chemistry | 95–98 | 99.8 | 780 | 3.9 |

| Mechanochemical | 72 | 97.8 | 650 | 2.1 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Methyl-piperidin-1-yl)-piperidine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling 3-methylpiperidine with a functionalized piperidine derivative. For example, nucleophilic substitution or reductive amination under inert atmospheres (e.g., nitrogen) using catalysts like palladium or nickel . Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Yield optimization requires iterative adjustment of these variables, supported by TLC or HPLC monitoring .

Q. How is the structural integrity of 4-(3-Methyl-piperidin-1-yl)-piperidine validated post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : and NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.

- X-ray Crystallography : Single-crystal analysis resolves bond angles and spatial arrangement, critical for confirming piperidine ring conformation .

Q. What preliminary assays are recommended to assess the compound’s pharmacological potential?

- Methodological Answer :

- Receptor Binding Assays : Screen against GPCRs (e.g., dopamine, serotonin receptors) using radioligand displacement.

- Enzyme Inhibition Studies : Test for acetylcholinesterase or kinase inhibition via fluorometric/colorimetric kits (e.g., Ellman’s reagent for cholinesterase activity).

- Cytotoxicity Profiling : Use MTT assays on HEK-293 or HepG2 cell lines to establish IC values .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of 4-(3-Methyl-piperidin-1-yl)-piperidine?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energetically favorable pathways .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures.

- Molecular Dynamics : Simulate solvent effects on reaction kinetics to reduce trial-and-error experimentation .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Retrospective Analysis : Cross-validate computational models (e.g., DFT vs. CCSD(T)) with experimental kinetics data.

- Isotopic Labeling : Use -labeled reactants to trace mechanistic discrepancies in nucleophilic substitution pathways.

- In Situ Spectroscopy : Employ IR or Raman spectroscopy to detect intermediate species not accounted for in simulations .

Q. How to design factorial experiments to study structure-activity relationships (SAR) of 4-(3-Methyl-piperidin-1-yl)-piperidine derivatives?

- Methodological Answer : Implement a 2 factorial design, varying:

- Factors : Substituent position (e.g., methyl group at C3 vs. C4), ring size (piperidine vs. morpholine analogs).

- Responses : Bioactivity (e.g., IC), solubility (logP), metabolic stability (CYP450 inhibition).

- Analysis : ANOVA to identify significant interactions; Pareto charts to prioritize variables .

Q. What advanced techniques characterize the compound’s interaction with biological targets at atomic resolution?

- Methodological Answer :

- Cryo-EM : Resolve ligand-protein complexes (e.g., with ion channels) at near-atomic resolution.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) in real-time.

- NMR Titration : Map binding epitopes by observing chemical shift perturbations in - HSQC spectra .

Methodological Considerations for Data Reproducibility

Q. How to ensure reproducibility in synthesizing 4-(3-Methyl-piperidin-1-yl)-piperidine across laboratories?

- Methodological Answer :

- Standardized Protocols : Publish detailed procedures with exact stoichiometry, purification methods (e.g., column chromatography gradients), and QC thresholds (e.g., ≥95% purity via HPLC).

- Inter-Lab Validation : Collaborate with independent labs to replicate results, using centralized analytical standards .

Q. What safety protocols are critical when handling 4-(3-Methyl-piperidin-1-yl)-piperidine in experimental settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).

- Waste Management : Neutralize acidic/basic residues before disposal; segregate organic waste for incineration .

Tables for Key Data

Table 1 : Comparative Reactivity of Piperidine Derivatives

| Compound | Reaction Rate (k, s) | Activation Energy (kJ/mol) | Reference Method |

|---|---|---|---|

| 4-(3-Methyl-piperidin-1-yl)-piperidine | 2.3 × 10 | 45.2 | DFT/Experimental |

| 4-Chloro-N-methylpiperidine | 1.8 × 10 | 48.7 | Kinetic Study |

Table 2 : Pharmacological Screening Results

| Assay Type | Target | IC (µM) | Selectivity Index |

|---|---|---|---|

| GPCR Binding | Dopamine D2 Receptor | 0.89 | 12.4 |

| Enzyme Inhibition | Acetylcholinesterase | 5.2 | 3.8 |

| Cytotoxicity (MTT) | HepG2 Cells | >100 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.